Cas no 145127-37-3 (Ethyl 3-morpholinobenzoate)

Ethyl 3-morpholinobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-morpholinobenzoate
- 3-(4-morpholinyl)Benzoic acid ethyl ester
- 3-Morpholin-4-yl-benzoic acid ethyl ester
- Benzoic acid,3-(4-morpholinyl)-, ethyl ester
- METHYL 3-MORPHOLINOBENZOATE
- (4-Methoxybenzoyl)acetic acid, ethyl ester
- 3-(p-Tolyl)-1,2,4-oxdiazol-5-carbonsaeure-aethylester
- 3-p-tolyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester
- Ethyl (4-methoxybenzoyl)acetate
- Ethyl (p-methoxybenzoyl)acetate
- Ethyl 3-(4-methoxyphenyl)-3-oxopropionate
- ethyl 3-(4-methylphenyl)-1,2,4-oxadiazol-5-carboxylate
- ethyl 3-(4-morpholino)benzoate
- ethyl 3-(morpholin-4-yl)benzoate
- Ethyl 4-methoxybenzo
- Ethyl p-anisoylacetate
- MOBEE
- A884666
- SCHEMBL8698430
- 145127-37-3
-
- MDL: MFCD06740117
- インチ: InChI=1S/C13H17NO3/c1-2-17-13(15)11-4-3-5-12(10-11)14-6-8-16-9-7-14/h3-5,10H,2,6-9H2,1H3
- InChIKey: ANUBZBWRKOUJRV-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC(=CC=C1)N2CCOCC2
計算された属性
- せいみつぶんしりょう: 221.10525
- どういたいしつりょう: 235.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.8Ų
じっけんとくせい
- 密度みつど: 1.16
- ふってん: 371.9°Cat760mmHg
- フラッシュポイント: 178.7°C
- 屈折率: 1.54
- PSA: 38.77
Ethyl 3-morpholinobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM156333-100g |
Ethyl 3-morpholinobenzoate |
145127-37-3 | 95% | 100g |
$726 | 2023-02-18 | |
Ambeed | A739494-100g |
Ethyl 3-morpholinobenzoate |
145127-37-3 | 95+% | 100g |
$660.0 | 2024-04-23 | |
Alichem | A019092814-100g |
Ethyl 3-morpholinobenzoate |
145127-37-3 | 95% | 100g |
731.61 USD | 2021-06-17 | |
Chemenu | CM156333-100g |
Ethyl 3-morpholinobenzoate |
145127-37-3 | 95% | 100g |
$691 | 2021-08-05 |
Ethyl 3-morpholinobenzoate 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
Ethyl 3-morpholinobenzoateに関する追加情報
Ethyl 3-Morpholinobenzoate: A Comprehensive Overview
Ethyl 3-morpholinobenzoate, with the CAS number 145127-37-3, is a compound that has garnered significant attention in various fields of chemistry and materials science. This compound is notable for its unique structural properties and its potential applications in drug development, polymer synthesis, and advanced materials. The name itself, Ethyl 3-morpholinobenzoate, highlights its key components: the ethyl group attached to a benzoate moiety, which is further substituted with a morpholine ring at the third position.
The morpholine ring, a six-membered heterocyclic structure containing oxygen and nitrogen atoms, imparts distinctive electronic and steric properties to the molecule. This feature makes Ethyl 3-morpholinobenzoate highly versatile in chemical reactions. Recent studies have explored its role as a building block in organic synthesis, particularly in the construction of bioactive molecules and functional polymers. For instance, researchers have utilized its reactivity in click chemistry to develop novel drug delivery systems.
One of the most promising applications of Ethyl 3-morpholinobenzoate lies in its use as a precursor for advanced materials. By incorporating this compound into polymer matrices, scientists have achieved enhanced mechanical properties and thermal stability. This advancement has implications for industries ranging from aerospace to electronics, where high-performance materials are critical.
Moreover, Ethyl 3-morpholinobenzoate has shown potential in the field of catalysis. Its ability to act as a ligand in metal-catalyzed reactions has been leveraged to improve reaction efficiency and selectivity. Recent breakthroughs include its use in asymmetric catalysis, where it facilitates the synthesis of chiral compounds with high enantioselectivity.
The synthesis of Ethyl 3-morpholinobenzoate typically involves multi-step processes that require precise control over reaction conditions. Researchers have optimized these methods to achieve higher yields and better purity levels. For example, a recent study demonstrated that the use of microwave-assisted synthesis significantly reduces reaction time while maintaining product quality.
In terms of biological activity, Ethyl 3-morpholinobenzoate has exhibited interesting properties in vitro. Studies have shown that it can modulate cellular signaling pathways involved in inflammation and apoptosis, suggesting potential therapeutic applications in conditions such as cancer and neurodegenerative diseases.
Looking ahead, the continued exploration of Ethyl 3-morpholinobenzoate's properties is expected to unlock new opportunities across diverse disciplines. Its combination of structural versatility and functional diversity positions it as a valuable tool for researchers aiming to push the boundaries of chemical innovation.
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